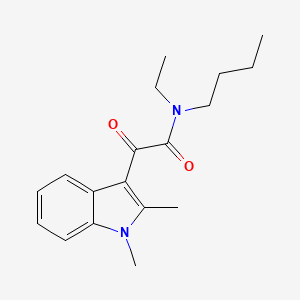

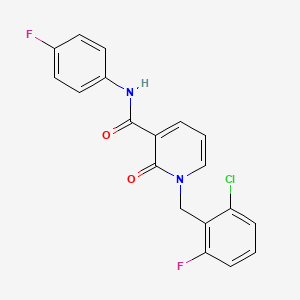

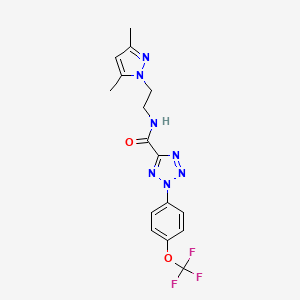

![molecular formula C26H18N2O6 B2897820 3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888468-88-0](/img/structure/B2897820.png)

3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized from anhydro sugars . Another method involves the alkylation of phenolic hydroxyl groups, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Aplicaciones Científicas De Investigación

Synthesis and Libraries Based on Benzofuran Scaffolds

Diversity-Oriented Synthesis : Efficient synthetic protocols have been reported for the preparation of libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. These protocols utilize commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, resulting in 54 lead-like compounds. These compounds feature variations in physicochemical properties and have been designed to explore biological activities (Qin et al., 2017).

Biological Activities and Applications

Cell Adhesion Inhibition : Studies have found that benzofuran derivatives can inhibit the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1 on endothelial cells, thereby decreasing the adherence of neutrophils to activated endothelial cells. This action suggests potential anti-inflammatory properties and applications in modulating immune responses (Boschelli et al., 1995).

Synthetic Strategies and Chemical Transformations

Novel Synthetic Routes : Research has led to the development of novel synthetic methods for creating benzofuran derivatives. These include the use of arynes for the synthesis of dihydrobenzofurans and the transformation of N-phenoxyamides into benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives under metal-free conditions, showcasing the chemical versatility of benzofuran scaffolds (Yoshioka et al., 2013; Li et al., 2019).

Mecanismo De Acción

Target of Action

For instance, a compound with a similar structure, (S)-Pyrrolidine-2-carboxylic acid compound with (2S,3R,4R,5S,6R)-2-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (2:1), is a dual inhibitor of the sodium glucose co-transporters one and two (SGLT-1 and -2) .

Mode of Action

The aforementioned similar compound inhibits sglt-1 and -2, leading to inhibition of glucose reabsorption from the kidney and potentially glucose absorption in the intestine . This may improve post-prandial glycaemia.

Biochemical Pathways

Inhibition of sglt-1 and -2, as seen in the similar compound, would affect glucose metabolism and insulin signaling pathways .

Result of Action

The inhibition of glucose reabsorption and potential glucose absorption in the intestine by the similar compound may result in improved post-prandial glycaemia .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1-benzofuran-2-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O6/c29-25(22-13-15-5-1-3-7-18(15)33-22)28-23-17-6-2-4-8-19(17)34-24(23)26(30)27-16-9-10-20-21(14-16)32-12-11-31-20/h1-10,13-14H,11-12H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWXMDFERHTXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2897745.png)

![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)

![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)